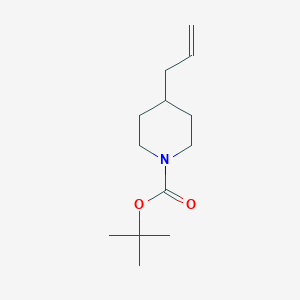
Tert-butyl 4-allylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-allylpiperidine-1-carboxylate, also known as T-butyl 4-allylpiperidine-1-carboxylate, is a synthetic organic compound with the molecular formula C13H20NO2. It is a colorless solid that is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as amines and amides. T-butyl 4-allylpiperidine-1-carboxylate is a highly versatile compound that can be used in a variety of applications.
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Tert-butyl 4-allylpiperidine-1-carboxylate plays a significant role in the synthesis of diverse piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a closely related compound, reacts with BuLi and iodides of protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, can cyclize into N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating complex organic structures (Moskalenko & Boev, 2014).
Application in Synthesis of Inhibitors
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another derivative, is an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors like CP-690550. This highlights the compound's role in developing significant pharmacological agents. The efficient synthesis process of this compound involves steps like SN2 substitution, borohydride reduction, oxidation, and debenzylation, emphasizing the compound's versatility in medicinal chemistry synthesis (Chen Xin-zhi, 2011).
Synthesis of Chiral Auxiliaries
The compound has been used in the preparation of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These chiral auxiliaries are pivotal in synthesizing enantiomerically pure compounds, which are crucial in developing pharmaceuticals and other applications requiring stereoselective synthesis (Studer, Hintermann & Seebach, 1995).
Development of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-allylpiperidine-1-carboxylate, is a key intermediate in synthesizing small molecule anticancer drugs. This underlines the compound's importance in the ongoing research and development of new treatments for cancer (Zhang et al., 2018).
Anticorrosive Applications
In a different application area, tert-butyl 4-allylpiperidine-1-carboxylate derivatives have been investigated for their anticorrosive behavior. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has shown effective corrosion inhibition properties for carbon steel in acidic environments. This suggests potential applications in industrial corrosion protection (Praveen et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYCQRJXHPCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455848 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-allylpiperidine-1-carboxylate | |
CAS RN |
206446-47-1 | |
| Record name | tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

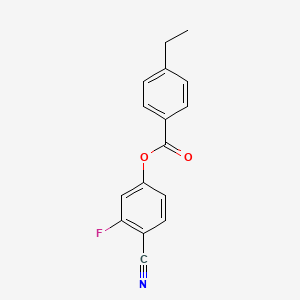
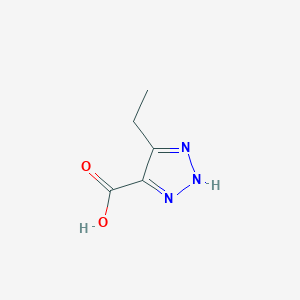
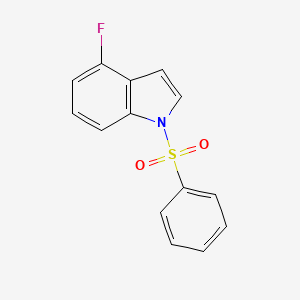
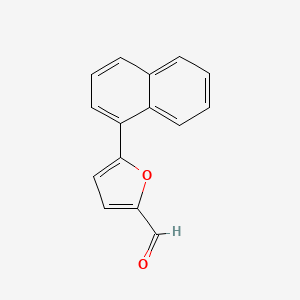
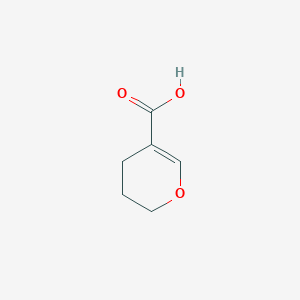
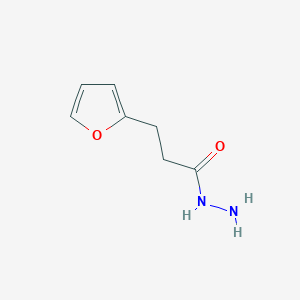
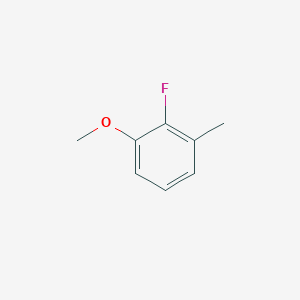
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
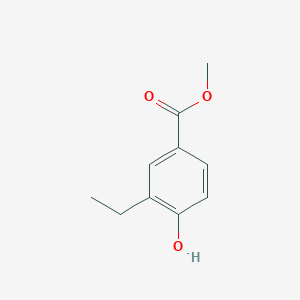
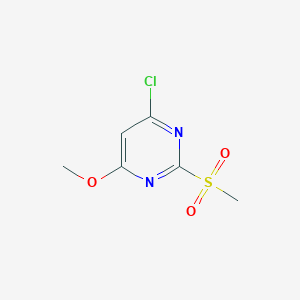
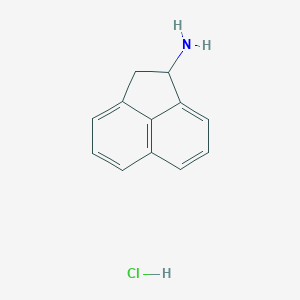
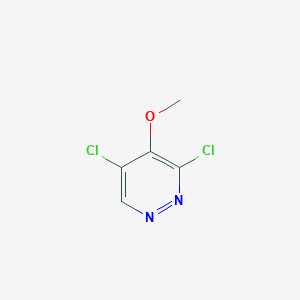
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
